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Compound of Interest

Compound Name: Aleglitazar

Cat. No.: B1664505

Aleglitazar Drug-Drug Interaction Potential: A
Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on the drug-drug interaction potential of Aleglitazar
based on co-administration studies. The following troubleshooting guides and FAQs are
designed to address specific issues that may be encountered during experimental design and
data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Aleglitazar and which cytochrome P450
enzyme is critically involved?

Aleglitazar is predominantly eliminated through metabolism, with its metabolites excreted
mainly in feces (around 66%) and to a lesser extent in urine (around 28%). Only a small
fraction of the drug is excreted unchanged.[1] In vivo data strongly suggest that CYP2C8 is a
key enzyme in the metabolism of Aleglitazar. This is evidenced by a clinically significant drug-
drug interaction with clopidogrel, a known moderate inhibitor of CYP2C8.[2][3] Co-
administration of clopidogrel with Aleglitazar resulted in a 16.4% lower apparent clearance of
Aleglitazar, leading to increased exposure.[1]

Q2: Are there any clinically relevant interactions between Aleglitazar and statins?
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No, co-administration of Aleglitazar with high-dose atorvastatin (80 mg) or rosuvastatin (40
mg) does not result in clinically relevant pharmacokinetic interactions.[4] While the peak plasma
concentration (Cmax) for both statins showed a slight increase when administered with
Aleglitazar, the total exposure (AUC) remained unaffected. Similarly, the pharmacokinetic
profile of Aleglitazar was not altered by the co-administration of these statins.

Q3: What is the effect of Aleglitazar on the pharmacokinetics and pharmacodynamics of
warfarin?

Co-administration of Aleglitazar with warfarin leads to a minor reduction in the exposure of
both S-warfarin and R-warfarin (18% and 13% decrease in AUC, respectively). However, this
change did not translate into any significant alteration of the pharmacodynamic effects of
warfarin, as measured by prothrombin time and factor VII activity. Therefore, it is considered
unlikely that the efficacy or safety of either Aleglitazar or warfarin would be affected by their
co-administration.

Q4: Is there any information on the interaction of Aleglitazar with metformin?

A pooled analysis of three phase lll clinical trials evaluated the efficacy and safety of
Aleglitazar as an add-on therapy to metformin. This analysis demonstrated that the
combination was effective in improving glycemic control and lipid profiles and was generally
well-tolerated. However, specific pharmacokinetic drug-drug interaction data (such as AUC and
Cmax ratios) from a dedicated co-administration study were not provided in the pooled
analysis. A clinical trial (NCT01691846) was designed to assess the combination therapy, but
the detailed pharmacokinetic interaction results are not publicly available.

Q5: Has the interaction between Aleglitazar and oral contraceptives been studied?

Yes, a clinical trial (NCT01615354) was designed to investigate the effect of Aleglitazar on the
pharmacokinetics and pharmacodynamics of a combined oral contraceptive, Microgynon®, in
healthy female volunteers. The study was a randomized, double-blind, placebo-controlled,
crossover trial. However, the results of this study, including quantitative pharmacokinetic data,
have not been found in the public domain.

Q6: What is the potential for interaction between Aleglitazar and digoxin?
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A clinical study (NCT01701739) was planned to assess the effect of multiple doses of
Aleglitazar on the pharmacokinetics of a single dose of digoxin in healthy volunteers. This was
designed as an open-label, two-period, fixed-sequence study. As with the oral contraceptive
study, the quantitative results from this trial are not publicly available.

Troubleshooting Guides

Issue: Unexpected variability in Aleglitazar plasma
concentrations in subjects co-medicated with
clopidogrel.

Possible Cause: This variability is likely due to a drug-drug interaction at the metabolic level.
Aleglitazar is a substrate of the cytochrome P450 enzyme CYP2C8, and clopidogrel is a
moderate inhibitor of this enzyme. Inhibition of CYP2C8 by clopidogrel reduces the clearance
of Aleglitazar, leading to higher plasma concentrations.

Troubleshooting Steps:

Confirm Co-medication: Verify if the subjects are indeed taking clopidogrel concomitantly.

o Genotype for CYP2C8 Variants: Consider genotyping the subjects for polymorphisms in the
CYP2C8 gene, as this may explain inter-individual differences in the magnitude of the
interaction.

o Therapeutic Drug Monitoring: If feasible, monitor Aleglitazar plasma concentrations to
assess the extent of the increased exposure in individuals.

o Dose Adjustment Consideration: In a clinical setting, a dose reduction of Aleglitazar might
be necessary for patients who must take clopidogrel.

Issue: Designing a study to evaluate a potential new
drug's interaction with Aleglitazar.

Experimental Design Considerations:

o Metabolic Profile of the New Drug: First, determine the primary metabolic pathways of the
new drug. If it is a strong inhibitor or inducer of CYP2C8, there is a high potential for
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interaction with Aleglitazar.

e In Vitro Studies: Conduct in vitro studies using human liver microsomes to assess the

inhibitory or inductive potential of the new drug on CYP2C8-mediated Aleglitazar

metabolism.

 Clinical Study Design: A crossover study design is generally preferred for drug-drug

interaction studies to minimize inter-individual variability. Healthy volunteers are typically

enrolled.

o Pharmacokinetic Sampling: Ensure a rich sampling schedule around the expected Tmax of

both drugs and extending for at least five half-lives to accurately determine AUC and Cmax.

Data from Co-administration Studies
Table 1: Pharmacokinetic Parameters of Atorvastatin

| in Co-admini | with Aledli

Co- . Statin + Geometric
- Statin Alone . )

administered Parameter Aleglitazar Mean Ratio
Drug (Mean) (90% CiI)
Atorvastatin (80

Cmax (ng/mL) 51.5 1.19(1.03 - 1.38)
mg)
AUCO0-24

309 1.04 (0.94 - 1.15)
(ng-h/mL)

Rosuvastatin (40

Cmax (ng/mL) 24.1 1.29 (1.11 - 1.50)
mg)
AUCO0-24

168 1.06 (0.97 - 1.17)
(ng-h/mL)

Table 2: Pharmacokinetic Parameters of S-Warfarin and
R-Warfarin Co-administered with Aleglitazar
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Co- . Warfarin +
o Warfarin Alone .
administered Parameter Aleglitazar % Change
(Mean)
Drug (Mean)
S-Warfarin Cmax (ug/mL) 1.48 1.36 -8.1%
AUCO-00
71.9 59.0 -18%
(Mg-h/mL)
R-Warfarin Cmax (ug/mL) 1.01 0.93 -7.9%
AUCO-00
104.7 91.1 -13%
(Hg-h/mL)

Experimental Protocols
Aleglitazar and Statins Co-administration Study

o Study Design: A two-cohort, open-label, randomized, three-period crossover study.

e Subjects: 44 healthy volunteers.

e Dosing Regimen:

o Period 1: Aleglitazar 300 pug once daily for 7 days.

o Period 2: Atorvastatin 80 mg or Rosuvastatin 40 mg once daily for 7 days.

o Period 3: Aleglitazar 300 pg co-administered with either Atorvastatin 80 mg or

Rosuvastatin 40 mg once daily for 7 days.

e Pharmacokinetic Sampling: Plasma concentrations of Aleglitazar, atorvastatin, and

rosuvastatin were measured on day 7 of each period.

» Bioanalytical Method: Plasma concentrations were determined using validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Aleglitazar and Warfarin Co-administration Study

o Study Design: An open-label, randomized, two-period, crossover study.
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e Subjects: 12 healthy male subjects.
e Dosing Regimen:
o Treatment A: A single oral dose of warfarin.

o Treatment B: Aleglitazar administered once daily for 12 days, with a single oral dose of
warfarin co-administered on day 6.

o A 14-day washout period separated the two treatment periods.
e Pharmacokinetic and Pharmacodynamic Assessments:

o Plasma concentrations of S- and R-warfarin were measured to determine pharmacokinetic
parameters.

o Prothrombin time and factor VII activity were measured to assess the pharmacodynamic
effects.
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Caption: Aleglitazar metabolic pathway and interaction with CYP2C8 inhibitors.
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Caption: Generalized workflow for a crossover drug-drug interaction study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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